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molecular formula C9H11N3O2 B8772740 5,6-Dimethoxy-1H-indazol-3-amine CAS No. 62732-89-2

5,6-Dimethoxy-1H-indazol-3-amine

Cat. No. B8772740
M. Wt: 193.20 g/mol
InChI Key: HWSWPEQLIYUPGC-UHFFFAOYSA-N
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Patent
US04001269

Procedure details

To a solution of 6-aminoveratronitrile (39 g, 0.2 mole) and conc. hydrochloric acid (329 ml) was added a solution of sodium nitrite (17 g, 0.25 mole in minimum amt. of water). The temperature was held below 0° during the addition. Keeping the temperature between 0° to 20° the resulting solution was added dropwise to stannous chloride (33.3 g, 1.76 mole) and conc. hydrochloric acid (153 ml). The precipitate was filtered and air dried overnight. The filter cake was placed in water (1100 ml), refluxed for 20-30 min and then filtered. The filtrate was cooled and then treated with sodium hydroxide (10% - 290 ml) to precipitate a tan solid. This solid was air dried at 60° to yield 57 g of 3-amino-5,6-dimethoxyindazole.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
329 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
33.3 g
Type
reactant
Reaction Step Two
Quantity
153 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([O:12][CH3:13])[CH:3]=1.Cl.[N:15]([O-])=O.[Na+]>>[NH2:9][C:8]1[C:7]2[C:2](=[CH:3][C:4]([O:12][CH3:13])=[C:5]([O:10][CH3:11])[CH:6]=2)[NH:1][N:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
NC1=CC(=C(C=C1C#N)OC)OC
Name
Quantity
329 mL
Type
reactant
Smiles
Cl
Name
Quantity
17 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
stannous chloride
Quantity
33.3 g
Type
reactant
Smiles
Name
Quantity
153 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was held below 0° during the addition
CUSTOM
Type
CUSTOM
Details
between 0° to 20°
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
air dried overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20-30 min
Duration
25 (± 5) min
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
ADDITION
Type
ADDITION
Details
treated with sodium hydroxide (10% - 290 ml)
CUSTOM
Type
CUSTOM
Details
to precipitate a tan solid
CUSTOM
Type
CUSTOM
Details
dried at 60°

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC(=C(C=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: CALCULATEDPERCENTYIELD 147.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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